molecular formula C7H7NO4 B067703 Methyl 5-formyl-3-methylisoxazole-4-carboxylate CAS No. 161126-47-2

Methyl 5-formyl-3-methylisoxazole-4-carboxylate

Cat. No.: B067703
CAS No.: 161126-47-2
M. Wt: 169.13 g/mol
InChI Key: SYOMPTIYIQASDJ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formyl-3-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in methanol or ethanol as a solvent at reflux temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as copper(I) or ruthenium(II) may be employed to enhance the reaction efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-3-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-methylisoxazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Comparison: Methyl 5-formyl-3-methylisoxazole-4-carboxylate is unique due to the presence of both a formyl and a carboxylate group on the isoxazole ring.

Properties

IUPAC Name

methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMPTIYIQASDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576198
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161126-47-2
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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